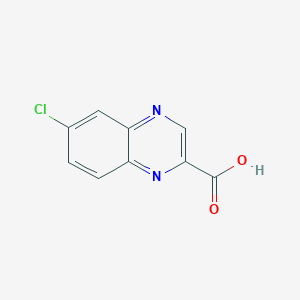

6-Chloroquinoxaline-2-carboxylic acid

描述

Context within Quinoxaline (B1680401) Chemistry Research

The study of 6-Chloroquinoxaline-2-carboxylic acid is deeply rooted in the extensive research surrounding its parent scaffold, quinoxaline. This foundational context is crucial for understanding the rationale behind the synthesis and investigation of its specific derivatives.

Quinoxaline, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. mdpi.combenthamdirect.com Its derivatives are known to exhibit a vast spectrum of biological activities. mdpi.comresearchgate.net This broad utility has made the quinoxaline nucleus a central component in the discovery and development of new drugs. mdpi.com

The pharmacological importance of quinoxalines stems from their diverse activities, which have been extensively documented. These include applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. mdpi.comresearchgate.netnih.gov Some quinoxaline derivatives are integral components of antibiotics like echinomycin (B1671085) and levomycin, which are noted for their activity against various transplantable tumors. nih.gov The versatility of the quinoxaline structure allows for modifications that can lead to new therapeutic agents with improved potency. researchgate.net For instance, certain derivatives have been incorporated into marketed drugs such as Glecaprevir (an antiviral) and Erdafitinib (an anticancer agent). nih.gov

Beyond medicine, quinoxaline scaffolds have found applications in materials science as electroluminescent materials, organic semiconductors, dyes, and fluorescent probes. nih.govnih.govresearchgate.net Their unique electronic properties, including high electron affinity, make them suitable for use in organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net

Interactive Table: Biological Activities of Quinoxaline Derivatives

| Biological Activity | Description | References |

| Anticancer | Derivatives show cytotoxic effects against various human cancer cell lines and tumors. | researchgate.netnih.gov |

| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. | researchgate.netnih.gov |

| Antiviral | Activity has been demonstrated against several viruses, including herpes simplex virus (HSV) and HIV. | nih.govnih.govipp.pt |

| Antifungal | Certain derivatives have shown high activity against numerous fungal species. | researchgate.netnih.gov |

| Anti-inflammatory | Quinoxaline compounds have exhibited potent anti-inflammatory properties. | researchgate.netsapub.org |

| Antimalarial | The scaffold is used in the development of new antimalarial agents. | researchgate.netsapub.org |

| Antitubercular | Quinoxaline 1,4-dioxides, in particular, have shown significant activity against Mycobacterium tuberculosis. | nih.govnih.gov |

The introduction of halogen atoms, such as chlorine, into the quinoxaline scaffold is a key strategy in medicinal chemistry to modulate a compound's biological activity. acs.org Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, there is a significant research focus on halogenated quinoxalines.

For example, the presence of an electron-withdrawing group, such as a halogen, at the C6 position of the quinoxaline ring has been shown to play an important role in antimycobacterial activity. nih.gov Research has demonstrated that the synthesis of 6-chloro-7-fluoro quinoxaline derivatives can yield compounds with potent anti-HIV activity. nih.gov Similarly, 2,3,7-trichloro-6-methylsulfamoylquinoxaline is a known example of a halogenated quinoxaline with cytotoxic effects. sapub.org The synthesis of various substituted quinoxalines often starts from halogenated precursors like 2,3-dichloroquinoxaline, which can be functionalized to create a library of new compounds with potential therapeutic applications. nih.gov An improved, regioselective synthesis of 6-chloro-1H-quinoxalin-2-one, a key intermediate, has been developed using p-chloroaniline as a starting material, highlighting the importance of these chlorinated building blocks. researchgate.net

Historical Perspectives on Research Involving this compound and its Analogues

The history of quinoxaline research dates back to 1884, with the first synthesis of a quinoxaline derivative by Körner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This foundational reaction paved the way for the synthesis of a vast number of derivatives.

Research into quinoxaline-2-carboxylic acid and its analogues gained significant momentum with the discovery of quinoxaline antibiotics, such as the triostins and quinomycins. nih.gov These natural products contain quinoxaline-2-carboxylic acid as their chromophoric moiety. nih.gov In the 1980s and 1990s, studies focused on the biosynthesis of these antibiotics, leading to the purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus and Streptomyces echinatus. nih.gov This enzyme was found to be a key part of the antibiotic-synthesizing system. nih.gov

The development of synthetic routes to specific halogenated quinoxalines has also been a historical focus. For instance, methods for preparing 6-chloro-1H-quinoxalin-2-one involved multi-step processes including condensation, nitration, reduction, and cyclization. researchgate.net Early work also explored the synthesis of 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester, identified as a Glycine/NMDA receptor antagonist. sapub.org Furthermore, research into the synthesis of novel 6-chloro-7-fluoro quinoxaline derivatives was driven by the search for new anti-HIV agents. nih.gov These historical efforts underscore the long-standing interest in functionalized quinoxalines, including chlorinated carboxylic acid derivatives, for their potential biological applications.

属性

IUPAC Name |

6-chloroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBZIRPDXYNMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302591 | |

| Record name | NSC152011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29821-63-4 | |

| Record name | NSC152011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC152011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies

Application of Advanced Spectroscopic Techniques for Characterization

A suite of spectroscopic methods is employed to confirm the identity and purity of 6-Chloroquinoxaline-2-carboxylic acid, each providing unique insights into its molecular structure.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is distinguished by absorptions related to the carboxylic acid group and the quinoxaline (B1680401) core.

The most prominent feature is the very broad O–H stretching band of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. Superimposed on this are the sharper C-H stretching bands of the aromatic ring.

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, intense absorption band. For aromatic carboxylic acids, this band is generally observed in the range of 1680–1720 cm⁻¹. mdpi.com The conjugation of the carbonyl group with the quinoxaline ring can influence the exact position of this peak. Additionally, the spectrum will display characteristic vibrations for the quinoxaline ring system, typically in the 1500–1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. mdpi.com The C-Cl stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid | 1680-1720 | Strong, Sharp |

| C=C and C=N Stretches | Quinoxaline Ring | 1500-1600 | Medium to Strong |

| C–O Stretch | Carboxylic Acid | 1210-1320 | Medium |

| O–H Bend | Carboxylic Acid | 1395-1440 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions within the conjugated quinoxaline ring system and the carbonyl group. Quinoxaline derivatives are known to be photoactive, and their electronic spectra can be influenced by substitution. nih.gov

While a detailed spectrum for this specific compound is not widely published, carboxylic acids without extensive conjugation typically show a weak n→π* transition for the carbonyl group at a lower wavelength. doi.org However, in this compound, the highly conjugated system of the quinoxaline ring dominates the spectrum. These π-systems generally result in strong absorptions in the UV region. For analysis via High-Performance Liquid Chromatography (HPLC), a detection wavelength of 254 nm is commonly used, indicating significant absorbance in this region. mdpi.com The absorption maxima (λmax) are influenced by the solvent and the pH, which can affect the ionization state of the carboxylic acid group.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a precise map of the proton environments. The most downfield signal is expected for the acidic proton of the carboxylic acid group, typically appearing as a broad singlet in the range of δ 12.0–14.0 ppm. mdpi.comaip.org The aromatic protons on the quinoxaline ring will appear further downfield, generally between δ 7.5 and δ 9.0 ppm, with their exact chemical shifts and coupling patterns (doublets, doublets of doublets) depending on their position relative to the nitrogen atoms and the chloro-substituent. For instance, the proton at position 3, adjacent to the carboxylic acid, is expected to be a singlet, while the protons on the chlorinated benzene (B151609) ring will show characteristic splitting patterns.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears significantly downfield, typically in the range of δ 165–185 ppm. aip.org The carbon atoms of the quinoxaline ring will resonate in the aromatic region (δ 120–150 ppm). The carbon bearing the chlorine atom will also have a characteristic chemical shift, influenced by the electronegativity of the halogen.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound | ¹H NMR | ¹³C NMR | | :--- | :--- | | Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) | | -COOH | 12.0 - 14.0 (broad s) | C=O | 165 - 185 | | Aromatic H | 7.5 - 9.0 (m) | Aromatic C | 120 - 150 | | Quinoxaline H-3 | ~9.0 (s) | | |

Note: 's' denotes singlet, 'm' denotes multiplet. The exact values require experimental determination.

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is readily observed. For this compound (C₉H₅ClN₂O₂), the protonated molecule [M+H]⁺ would be detected at a mass-to-charge ratio (m/z) of approximately 209. mdpi.com The presence of the chlorine atom would also give rise to a characteristic isotopic pattern for the molecular ion peak, with an [M+2+H]⁺ peak at m/z 211 with roughly one-third the intensity of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope.

Under harsher ionization conditions (e.g., Electron Impact), fragmentation would occur. The fragmentation of quinoxalines typically proceeds through the sequential loss of hydrogen cyanide (HCN) molecules from the pyrazine (B50134) ring. asm.org For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The combination of these fragmentation patterns would provide definitive structural confirmation.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M+H]⁺ | 209/211 | Molecular Ion (³⁵Cl/³⁷Cl) |

| [M-OH]⁺ | 192/194 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 164/166 | Loss of carboxyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, studies on closely related quinoxaline-2-carboxylic acid derivatives provide significant insight into the expected solid-state conformation. nih.gov

It is anticipated that in the crystalline state, the molecules would engage in strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers. This is a very common structural motif for carboxylic acids. The planar quinoxaline ring systems would likely stack upon one another, stabilized by π-π interactions. The chlorine atom would influence the packing arrangement through potential halogen bonding or other weak intermolecular interactions. The precise bond lengths, bond angles, and torsion angles determined by X-ray crystallography would provide an unambiguous confirmation of the molecular geometry, planarity of the ring system, and the conformation of the carboxylic acid group relative to the ring.

Correlation of Experimental and Computational Spectroscopic Data

In modern structural analysis, a powerful approach is to correlate experimentally obtained spectroscopic data with data generated from computational methods, most notably Density Functional Theory (DFT). This synergy allows for a more profound understanding of the spectral features and the underlying molecular properties. Studies on similar molecules like 6-chloroquinoline (B1265530) and other quinoxaline derivatives have successfully employed this approach.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. asm.org

Frequency Calculations: Using the optimized geometry, vibrational frequencies (for FT-IR) are calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the method, allowing for a direct comparison with the experimental FT-IR spectrum. This correlation enables a definitive assignment of each absorption band to a specific vibrational mode of the molecule.

NMR Chemical Shift Calculation: The NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts are then correlated with the experimental NMR data, which aids in the unambiguous assignment of all proton and carbon signals, especially for complex spin systems.

Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions, which can then be compared to the experimental UV-Vis spectrum to assign the observed absorption bands to specific electronic excitations (e.g., HOMO-LUMO transitions).

By correlating the experimental data with these high-level computational results, a comprehensive and validated structural and electronic description of this compound can be achieved, providing a solid foundation for understanding its chemical behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and is a foundational tool for the analyses described below. For a molecule like 6-Chloroquinoxaline-2-carboxylic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to obtain a comprehensive understanding of its characteristics.

Geometry Optimization and Conformational Analysis (Bond Lengths, Bond Angles, Dihedral Angles)

A crucial first step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in a molecule, providing its most stable three-dimensional structure. The analysis would yield precise data on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between planes through two sets of three atoms).

This data is fundamental for understanding the molecule's spatial configuration. For instance, systematic variations in bond angles can make certain conformations more accessible. While specific values for this compound are not available, a study on a related derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, showed that the C=C bonds in the aromatic ring ranged from 1.384 to 1.410 Å. Similar calculations for this compound would reveal the influence of the carboxylic acid group on the geometry of the quinoxaline (B1680401) ring system.

Table 4.1.1: Illustrative Table of Optimized Geometric Parameters for a Quinoxaline Derivative (Note: This data is for a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, and is provided for illustrative purposes only.)

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C7=C8 | 1.384 Å |

| Bond Length | C5=C10 | 1.410 Å |

| Bond Angle | C5–N4–C20 | 120.84° |

| Bond Angle | C10–N1–C17 | 121.21° |

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is often located on electron-rich parts of the molecule, while the LUMO is on electron-poor regions. The presence of the electron-withdrawing chlorine atom and carboxylic acid group would significantly influence the energies and distributions of these orbitals. A study on a pyrrolo[1,2-a] quinoxaline derivative calculated a HOMO-LUMO energy gap of 2.8058 eV.

Table 4.1.2: Illustrative Frontier Molecular Orbital Energy Values (Note: This data is for a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, and is provided for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0504 |

| ELUMO | -3.2446 |

| Energy Gap (ΔE) | 2.8058 |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, which is crucial for predicting how molecules interact. The map is color-coded to show different electrostatic potential values on the electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), and green regions are neutral.

An MEP analysis of this compound would reveal the reactive sites. Negative potential would be expected around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic interaction. Positive potential would likely be found near the hydrogen atom of the carboxylic acid group.

Natural Bond Orbital (NBO) and Natural Charge Population Analyses

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions indicates the intensity of the delocalization; a higher E(2) value signifies a stronger interaction.

Natural Charge Population analysis, a part of the NBO method, calculates the distribution of charge on each atom. For this compound, this analysis would quantify the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, showing how charge is distributed across the quinoxaline ring system. For example, in a related quinoxaline derivative, the nitrogen atoms were found to have the highest electronegativity and lowest net atomic charge values.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., Vibrational Frequencies, UV-Vis Absorption Maxima, NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental results for validation.

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, characteristic peaks for the C=O stretch of the carboxylic acid and vibrations of the quinoxaline ring would be calculated.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule, providing detailed information about its chemical environment.

Non-Linear Optical (NLO) Properties and Related Computational Analyses

Non-linear optical (NLO) materials have applications in optoelectronics, optical switching, and telecommunications. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

The NLO properties of this compound would be influenced by its electronic structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. While specific data is unavailable for this compound, studies on other organic molecules show that DFT calculations are a reliable way to screen for potential NLO activity. A high total molecular dipole moment and significant hyperpolarizability would suggest that this compound could be a candidate for NLO applications.

Molecular Docking and Ligand-Protein Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Derivatives of this compound have been the subject of numerous computational studies to predict their binding affinity and interaction patterns within the active sites of several key enzymes implicated in cancer.

Pim Kinases: The quinoxaline-2-carboxylic acid scaffold has been identified as a potent inhibitor of Pim-1 kinase, a proto-oncogenic serine/threonine kinase overexpressed in many human cancers. johnshopkins.edu Docking studies of this class of compounds in the ATP-binding pocket of Pim-1 revealed an unclassical binding mode. johnshopkins.eduresearchgate.net Research has shown that quinoxaline-2-carboxylic acid itself is a lead compound for developing new Pim-1 kinase inhibitors. Subsequent structure-based design efforts led to the synthesis of analogues, demonstrating that introducing halogenated substituents at the 6-position could significantly improve the inhibitory profile against the Pim-2 isoform. This highlights the importance of the chloro-substituent in modulating the binding and activity of the core scaffold.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a major target for anticancer therapies. nih.gov A series of new 6-chloroquinoxaline (B1265817) derivatives have been specifically designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Molecular docking studies were conducted to elucidate the binding mode of these compounds within the VEGFR-2 active site, supporting their mechanism of action. nih.govmdpi.com These computational models help rationalize the observed inhibitory activity and guide the development of new derivatives with improved potency. nih.govmdpi.com

Thymidylate Synthase: No specific molecular docking studies for this compound or its direct derivatives with the enzyme thymidylate synthase were found in the reviewed literature.

Structure-based drug design uses the three-dimensional structural information of a biological target to design new, more effective inhibitors. The development of quinoxaline-based inhibitors is a clear example of this rational approach.

Initial screening identified quinoxaline-2-carboxylic acid as a lead compound with potent activity against Pim-1 kinase but only modest activity against the Pim-2 isoform. Based on docking studies and an understanding of the enzyme's active site, researchers planned the synthesis of new analogues to optimize activity against both Pim-1 and Pim-2. researchgate.net This led to the strategic addition of halogen substituents at the 6-position of the quinoxaline ring. The resulting 6-chloro and other 6-halogenated derivatives showed a significantly improved inhibition profile for Pim-2, demonstrating a successful structure-based design strategy. This rationalization underscores the value of computational models in guiding chemical modifications to enhance the biological activity and selectivity of a lead compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Design

In silico ADME prediction models are essential tools in modern drug discovery, used to computationally estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties early in the development process, reducing the likelihood of late-stage failures. For quinoxaline derivatives, including those based on the this compound scaffold, several ADME parameters have been predicted.

Studies on new 6-chloroquinoxaline derivatives designed as cytotoxic agents showed favorable in silico results. nih.gov Notably, these compounds were predicted to not permeate the Blood-Brain Barrier (BBB), which can be a desirable property for peripherally acting anticancer agents to avoid central nervous system side effects. nih.gov Furthermore, key compounds in the series were predicted not to be substrates for P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance. nih.gov General ADME and toxicity predictions for various quinoxaline derivatives often show promising safety profiles and good binding modes in their respective targets. johnshopkins.edu

Table 1: Predicted ADME Properties for Selected Quinoxaline Derivatives

| Property | Prediction for 6-Chloroquinoxaline Derivatives | General Significance in Drug Design |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeation | Predicted to have no BBB permeation. nih.gov | Determines if a compound can enter the central nervous system. Crucial for neurological drugs and for avoiding CNS side effects in other drugs. |

| P-glycoprotein (P-gp) Substrate | Predicted not to be a substrate for P-gp. nih.gov | P-gp is an efflux pump; non-substrates are less likely to be removed from cells, potentially overcoming multidrug resistance. |

| Gastrointestinal (GI) Absorption | Generally predicted to have good absorption. | Indicates the potential for oral bioavailability. |

| Drug-Likeness | Compounds generally correspond to Lipinski's rule. | A rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. |

| Toxicity | Some derivatives predicted to have potential for genotoxicity and mutagenicity, which can be characteristic of DNA-intercalating anticancer agents. | Early prediction of potential toxicity (e.g., hepatotoxicity, mutagenicity) helps in prioritizing safer compounds for development. |

This table is a composite representation based on findings for various quinoxaline derivatives.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for this compound was not available, a detailed study on a closely related structure, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, provides valuable insights into the types of interactions a chloro-quinoxaline core can form.

Data is derived from the analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.

This analysis demonstrates that hydrogen bonds and H···H contacts are the primary forces governing the crystal structure, with the chlorine atom also playing a notable role in mediating intermolecular interactions.

Reactivity Analysis Through Fukui Indices

The Fukui function is a concept within density functional theory (DFT) that describes how the electron density of a molecule changes upon the addition or removal of an electron. It is a powerful tool for predicting chemical reactivity and site selectivity. The Fukui function helps identify which atoms in a molecule are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species).

Specifically, the Fukui function is used to determine the most reactive sites for:

Electrophilic attack: The site where the HOMO (Highest Occupied Molecular Orbital) is localized.

Nucleophilic attack: The site where the LUMO (Lowest Unoccupied Molecular Orbital) is localized.

Radical attack: An average of the two above cases.

While Fukui function analysis is a valuable method for understanding the intrinsic reactivity of heterocyclic compounds, no specific studies calculating the Fukui indices for this compound were identified in the available research. Such an analysis would theoretically reveal the most likely sites for chemical reactions, such as the substitution of the chlorine atom or reactions at the carboxylic acid group, providing a deeper understanding of its chemical behavior.

Advanced Research Applications and Biological Activity Mechanisms Excluding Clinical Human Trials

Role as a Synthetic Building Block and Medicinal Chemistry Scaffold

6-Chloroquinoxaline-2-carboxylic acid is a privileged heterocyclic motif utilized as a foundational structure in the design and synthesis of new therapeutic agents. mdpi.commdpi.commdpi.comsciencedaily.com The quinoxaline (B1680401) core, particularly when functionalized with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position, provides a versatile platform for chemical elaboration. sapub.orgnih.govmdpi.com Medicinal chemists exploit this scaffold by modifying the carboxylic acid group, substituting the chlorine atom, or adding various substituents to other positions on the quinoxaline ring system to create libraries of new molecules with tailored biological activities. mdpi.comresearchgate.netnih.gov

Development of Novel Biologically Active Compounds

The this compound framework has been instrumental in the development of novel compounds targeting specific enzymes involved in cancer and inflammation. By modifying this core structure, researchers have synthesized potent inhibitors of several key protein kinases. nih.govnih.gov For instance, the carboxylic acid moiety can be converted into amides or esters, and the chlorine atom can be substituted via nucleophilic aromatic substitution to introduce a variety of functional groups, thereby modulating the compound's potency and selectivity against its biological target. nih.govmdpi.com This approach has led to the identification of lead compounds for conditions such as leukemia and various solid tumors through the inhibition of critical cell signaling pathways. nih.govnih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives originating from the this compound scaffold have been the subject of numerous studies to understand their mechanisms of action as enzyme inhibitors. These investigations have revealed specific interactions with the active sites of target enzymes, providing a rationale for their inhibitory effects.

Inhibition of Pim-1 and Pim-2 Kinases

The quinoxaline-2-carboxylic acid scaffold has been identified as a potent inhibitor of Pim-1 kinase, a proto-oncogenic serine/threonine kinase implicated in various cancers. nih.gov A lead compound based on this scaffold demonstrated significant inhibitory activity against human Pim-1 (HsPim-1) with a half-maximal inhibitory concentration (IC₅₀) of 74 nM. nih.govnih.gov However, this initial compound showed only modest activity against the related Pim-2 kinase, with an IC₅₀ of 2.10 µM. nih.gov

This disparity prompted further research to create analogues with optimized dual inhibitory activity against both Pim-1 and Pim-2. nih.gov By synthesizing derivatives of the parent compound, researchers identified molecules with potent, submicromolar inhibition of both kinase isoforms. nih.gov For example, modifying the scaffold led to the discovery of compounds like 5c and 5e , which showed significantly improved and more balanced inhibitory profiles. nih.gov These findings underscore the value of the quinoxaline-2-carboxylic acid core in developing targeted anticancer therapies. researchgate.net

Table 1: Inhibitory Activity of Quinoxaline-2-Carboxylic Acid Derivatives against Pim Kinases

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Lead Compound 1 | HsPim-1 | 74 nih.govnih.gov |

| Lead Compound 1 | HsPim-2 | 2100 nih.gov |

| SGI-1776 (Control) | HsPim-1 | 10 nih.gov |

This table presents the inhibitory concentrations (IC₅₀) of a lead quinoxaline-2-carboxylic acid compound and a control inhibitor against Pim-1 and Pim-2 kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The quinoxaline scaffold is a key feature in the design of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis in cancer. nih.govrsc.orgnih.gov Numerous studies have focused on synthesizing quinoxaline derivatives to block the ATP-binding site of this receptor, thereby halting tumor growth and proliferation. rsc.orgresearchgate.net

Research has led to the development of various series of quinoxaline-based compounds, such as nih.govnih.govCurrent time information in Jakarta, ID.triazolo[4,3-a]quinoxalines and quinoxalin-2-ones, which exhibit potent VEGFR-2 inhibition. nih.govrsc.org For example, certain triazoloquinoxaline derivatives displayed powerful inhibitory efficiency against the VEGFR-2 kinase, with IC₅₀ values in the low nanomolar range (3.4 to 6.8 nM). nih.gov Another study identified a quinoxaline-2(1H)-one derivative (compound 11g) as a more potent inhibitor than the reference drug sorafenib, with an IC₅₀ value of 0.75 µM. rsc.org These results highlight the successful application of the quinoxaline scaffold in generating effective anti-angiogenic agents. nih.govrsc.org

Table 2: VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound Series | Most Potent Compound | IC₅₀ | Reference Drug (Sorafenib) IC₅₀ |

|---|---|---|---|

| nih.govnih.govCurrent time information in Jakarta, ID.triazolo[4,3-a]quinoxalines | Compound 25d | 3.4 ± 0.3 nM nih.gov | Not directly compared in this study |

| Quinoxaline-2(1H)-ones | Compound 11g | 0.75 µM rsc.org | 1.29 µM rsc.org |

This table summarizes the VEGFR-2 inhibitory activity of lead compounds from different quinoxaline derivative series.

Human Thymidylate Synthase (hTS) Inhibition

While the closely related benzoquinazoline and quinazoline (B50416) scaffolds have been extensively studied as inhibitors of human thymidylate synthase (hTS), a critical enzyme in DNA synthesis, direct research specifically identifying this compound as an hTS inhibitor is limited in the available literature. mdpi.com Studies on quinazoline-based inhibitors like raltitrexed (B1684501) demonstrate that this class of heterocyclic compounds can effectively target the enzyme's active site. mdpi.com Although some quinoxaline derivatives have been investigated as inhibitors of thymidine (B127349) phosphorylase, another enzyme in nucleotide metabolism, their direct action on hTS is not well-documented. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in regulating inflammation, and its inhibitors are used to treat conditions like COPD and psoriasis. nih.gov The development of PDE4 inhibitors has explored a wide range of chemical scaffolds. nih.gov However, based on the surveyed literature, there is no specific mention of this compound or its direct derivatives being developed or evaluated as PDE4 inhibitors. Research in this area has tended to focus on other heterocyclic structures. nih.govnih.gov

SIRT1 Inhibition

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in various cellular processes, including stress response, and has emerged as a therapeutic target for numerous diseases. While various heterocyclic compounds have been investigated as SIRT1 modulators, current research available from the conducted searches does not establish a direct inhibitory link between this compound and the SIRT1 enzyme. Studies on related structures, such as quinazoline-based carboxylic acids, have shown some activity, but specific data for the this compound scaffold in SIRT1 inhibition is not presently available in the reviewed literature.

Luciferase Enzyme Inhibition

Luciferase enzymes are widely used in biotechnology for high-throughput screening and as reporter genes. Certain carboxylic acids have been shown to inhibit luciferase activity. However, based on the available scientific literature from the searches, there are no specific studies detailing the inhibitory effects of this compound on luciferase enzymes. Research in this specific area appears to be limited or not publicly documented.

Antimicrobial and Antiparasitic Activity Investigations (In Vitro Studies)

Derivatives of this compound have been the subject of extensive investigation for their potential as antimicrobial and antiparasitic agents. The presence of the N-oxide fragments in quinoxaline 1,4-dioxides (QdNOs), in particular, is known to confer a broad spectrum of biological properties, including potent antibacterial and antiparasitic effects.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms

The antibacterial potential of quinoxaline-2-carboxylic acid derivatives has been evaluated against a range of pathogenic bacteria. The primary mechanism of action for quinoxaline 1,4-dioxides is believed to involve the generation of free radicals, which leads to DNA damage within the bacterial cell.

In vitro studies on novel synthesized derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have demonstrated significant antibacterial activity. For instance, compounds with substitutions at the 3, 6, and 7 positions were tested against Gram-positive bacteria. One of the most potent derivatives, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, showed strong inhibitory activity. While many studies focus on mycobacteria, the broad-spectrum potential of this class of compounds is recognized. Research on other quinoxaline derivatives has also shown activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli.

Table 1: In Vitro Antibacterial Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoxaline Derivatives (5m-5p) | S. aureus | 4–16 | |

| Quinoxaline Derivatives (5m-5p) | B. subtilis | 8–32 | |

| Quinoxaline Derivatives (5m-5p) | MRSA USA300 | 8–32 | |

| Quinoxaline Derivatives (5m-5p) | E. coli | 4–32 |

Antifungal Activity

The quinoxaline scaffold is recognized for a wide array of biological activities. However, based on the reviewed literature, specific in vitro studies detailing the antifungal efficacy of this compound or its direct derivatives are limited. While the broader class of quinoxaline 1,4-dioxides is noted for diverse antimicrobial properties, dedicated research into their activity against fungal pathogens is not extensively covered in the provided search results.

Antitubercular Activity, including Studies on Mycobacterium smegmatis

The search for new antitubercular drugs is a global health priority, and quinoxaline derivatives have emerged as a promising scaffold. Mycobacterium smegmatis, a non-pathogenic, fast-growing relative of Mycobacterium tuberculosis, is frequently used as a preliminary model for screening anti-TB drug candidates.

Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have shown potent activity against both M. smegmatis and M. tuberculosis. The lead compound from one study, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, displayed a Minimum Inhibitory Concentration (MIC) of 1.25 μg/mL against M. tuberculosis and 4 μg/mL against M. smegmatis. The mechanism of action is linked to its function as a DNA-damaging agent. Genomic analysis of resistant M. smegmatis mutants identified mutations in genes encoding redox enzymes, suggesting these enzymes may act as pro-drug activators.

Table 2: In Vitro Antitubercular Activity of a Lead Quinoxaline-2-carboxylic acid 1,4-dioxide Derivative

| Compound | Mycobacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis H37Ra | 1.25 | |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. smegmatis mc² 155 | 4 |

Antimalarial Activity against Parasitic Strains (e.g., P. falciparum)

Malaria, caused by parasites of the Plasmodium genus, requires new therapeutic options due to rising drug resistance. Quinoxaline derivatives have been explored for their antiplasmodial properties. The presence of two N-oxide fragments in quinoxaline 1,4-dioxides is associated with antiparasitic activity.

Studies on related structures suggest the potential of the 6-chloroquinoxaline (B1265817) scaffold. For example, 6-chloro-2-arylvinylquinolines have been investigated as potent antiplasmodial compounds against chloroquine-resistant strains of P. falciparum. These findings indicate that the chlorine substitution can significantly enhance antiparasitic activity. While direct data on this compound is not specified in the search results, the activity of these related quinoline (B57606) and quinoxaline structures highlights the promise of this chemical class in the development of new antimalarial agents.

Antiparasitic Activity (e.g., Leishmania spp., Plasmodium spp., Trypanosoma cruzi)

Quinoxaline derivatives have demonstrated significant potential as agents against several protozoan parasites responsible for widespread diseases. The N-oxide derivatives, in particular, show enhanced biological properties. mdpi.comnih.gov

Research into quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives revealed potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania mexicana. nih.govresearchgate.net In one study, three of the thirty-three derivatives tested showed superior anti-T. cruzi activity compared to the standard drugs nifurtimox (B1683997) and benznidazole. nih.gov Two compounds from this series also exhibited better anti-leishmanial activity than amphotericin B, a conventional treatment. nih.gov Notably, some of these active compounds displayed low cytotoxicity against murine macrophage host cells, suggesting a degree of selectivity for the parasite. nih.govresearchgate.net

In another study, new 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were synthesized and evaluated against Leishmania infantum. mdpi.com Two of the thirteen compounds demonstrated good activity against the parasite. mdpi.com However, the same series of compounds was found to be largely inactive against erythrocytic forms of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The researchers concluded that these specific derivatives did not warrant further investigation as antimalarials. mdpi.com

The antiparasitic activity of quinoxaline 1,4-di-N-oxides (QdNOs) is a recurring theme in the literature, with studies confirming their effects against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania mexicana. nih.gov

Anticancer and Antiproliferative Activity Investigations (In Vitro Cytotoxicity)

The quinoxaline scaffold is a promising platform for the development of new anticancer chemotherapeutics. grafiati.com Derivatives have been synthesized and tested against numerous human cancer cell lines, with some showing significant antiproliferative effects and inducing apoptotic cell death. grafiati.comresearchgate.net

Derivatives of the quinoxaline core have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), lung (A549), and cervical (HeLa) cancer lines.

A study on a library of 2,3-substituted quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea analog, compound 7c , which exhibited low micromolar potency against a panel of cancer cell lines that included A549 (lung), HT29 (colon), and MDAMB231 (breast). researchgate.net Another research effort focused on synthesizing new quinoxaline derivatives for evaluation against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cell lines, underscoring the continued interest in this scaffold for cancer therapy. grafiati.com

However, not all derivatives show broad-spectrum activity. In one investigation of new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, no significant cytotoxic activity was observed against MCF-7, A549, HCT116, or HeLa cell lines. researchgate.net

The table below summarizes the reported cytotoxic activities of selected quinoxaline derivatives.

| Derivative Class | Cell Line | Activity | Source |

| Bisfuranylquinoxalineurea analog (7c) | A549 (Lung), HT29 (Colon), MDAMB231 (Breast) | Low micromolar potency | researchgate.net |

| Quinoxaline-triazole hybrids | Ty-82 (Leukemia), THP-1 (Leukemia) | IC₅₀ = 2.5 µM (Ty-82), IC₅₀ = 1.6 µM (THP-1) | mdpi.com |

| General Quinoxaline Derivatives | HCT116 (Colon), MCF-7 (Breast) | Screened for activity | grafiati.com |

| Oxime Ether Derivatives | MCF-7, A549, HCT116, HeLa | No significant activity observed | researchgate.net |

Beyond simple cytotoxicity, a key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Research has confirmed that certain quinoxaline derivatives can trigger this process in cancer cells. researchgate.net

The potent bisfuranylquinoxalineurea analog (7c ) identified in one study was shown to induce apoptosis through the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. researchgate.net Further evidence of its apoptotic action included the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated cell death, and Mcl-1 dependent apoptosis. researchgate.net The development of quinoxaline derivatives specifically as "apoptotic inducers" is an active area of research. grafiati.com The process of apoptosis involves distinct morphological changes, which can be assessed by staining with fluorescent dyes like DAPI to visualize nuclear condensation and fragmentation. nih.gov

Antiviral Activity Investigations (In Vitro Studies)

The structural characteristics of the quinoxaline ring system make it a candidate for the development of novel antiviral drugs. nih.gov This is particularly relevant in the context of emerging and drug-resistant viral pathogens. nih.gov

Quinoxaline derivatives have been identified as promising candidates for combating influenza viruses. nih.gov The proposed mechanism involves the targeting of the NS1 protein, a highly conserved protein encoded by the influenza virus that plays a crucial role in overcoming the host's innate immune defenses. nih.gov The N-terminal domain of the NS1A protein has a deep cavity that a small molecule, such as a quinoxaline derivative, could potentially bind to, thereby blocking its function and inhibiting viral replication. nih.gov

A systematic review highlighted that suitably functionalized quinoxalines, particularly 2,3,6-trisubstituted derivatives, have yielded compounds with valuable antiviral activity. nih.gov The recent SARS-CoV-2 pandemic has further spurred the search for new antiviral therapies, with quinoxalines being among the heterocyclic scaffolds of interest for further investigation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activities

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For quinoxaline derivatives, SAR studies have provided valuable insights into how different substituents on the core scaffold influence their biological effects.

For antiparasitic activity , the presence of halogen groups at the R6 and/or R7 positions of the quinoxaline ring appears to be beneficial. mdpi.com This aligns with the parent compound of this article, which features a chlorine atom at the 6-position. In studies on antimycobacterial activity, the location of substituents was shown to be critical; moving a piperazine (B1678402) fragment from position 6 to 7 resulted in a significant drop in activity, reinforcing the importance of the substitution pattern on the benzene (B151609) portion of the scaffold. mdpi.com

In the context of anticancer activity , SAR studies have revealed several key trends. For a series of quinoxaline-triazole hybrids, an aliphatic linker at the third position of the quinoxaline ring was found to be essential for activity against leukemia cell lines. mdpi.com A review of anticancer quinoxalines noted that for one series, replacing an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing chloro group (Cl) decreased activity. mdpi.com This highlights that the electronic properties of the substituents are a critical determinant of cytotoxic potency.

For antiviral activity , 2,3,6-trisubstituted quinoxalines have been specifically noted for their potential, again emphasizing the importance of substitution at the 6-position of the ring. nih.gov The planar, polyaromatic nature of the quinoxaline system is considered key to its potential interaction with viral protein targets. nih.gov

Elucidation of Substituent Effects on Activity Profile

The substitution on the quinoxaline ring system profoundly influences the biological and chemical properties of the molecule. Structure-activity relationship (SAR) studies have demonstrated that the presence and position of various functional groups are key determinants of efficacy.

The chloro-substituent at the C6 position, in particular, has been noted for its contribution to the molecule's activity profile. In studies of N-benzylpyrazine-2-carboxamides, it was concluded that having a more lipophilic substituent on the core, such as a 6-Cl group, is favorable for in vitro antimycobacterial activity. nih.gov This principle extends to the quinoxaline series, where the chlorine atom enhances lipophilicity, potentially improving cell membrane penetration. Further research into quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has shown that the location of substituents is critical. For instance, moving a piperazine fragment from the 6-position to the 7-position resulted in a marked decrease in antitubercular activity, highlighting the sensitivity of the biological target to the precise arrangement of interacting moieties. mdpi.com Similarly, the inclusion of a lipophilic piperidine (B6355638) group at the C6 position was found to slightly increase antimycobacterial activity compared to its C7 counterpart. mdpi.comnih.gov

In other contexts, such as antitumor agents, the carboxylic acid group itself has been identified as essential for potent activity in certain quinoxaline sulfonamide derivatives. mdpi.com The removal of the carboxylic acid group led to a moderate loss of activity, underscoring its role in target binding or molecular conformation. mdpi.com In non-biological applications like aqueous redox flow batteries, quinoxaline-2-carboxylic acid demonstrated a significant increase in chemical stability and resistance to tautomerization compared to other methylated derivatives, showcasing how substituent choices can dramatically alter molecular performance. nsf.gov

Table 1: Influence of Substituents on Quinoxaline-2-Carboxylic Acid Derivatives' Activity

| Derivative Class | Substituent/Position | Effect on Activity | Application | Source(s) |

|---|---|---|---|---|

| N-Substituted Quinoxaline-2-Carboxamides | 6-Cl (Lipophilic group) | Favorable for activity | Antimycobacterial | nih.gov |

| Quinoxaline-2-Carboxylic Acid 1,4-Dioxides | Piperazine at C6 vs. C7 | C6 position shows higher activity | Antimycobacterial | mdpi.com |

| Quinoxaline-2-Carboxylic Acid 1,4-Dioxides | Piperidine at C6 | Marginally enhanced activity | Antimycobacterial | nih.gov |

| Quinoxaline Sulfonamides | Carboxylic acid group | Essential for potent activity | Antitumor | mdpi.com |

| Quinoxaline Derivatives | Carboxylic acid at C2 | Increased chemical stability | Redox Flow Batteries | nsf.gov |

Influence of Stereochemistry on Biological Efficacy

The biological activity of molecules derived from or incorporating the this compound scaffold is highly dependent on their three-dimensional structure. While research on the direct stereoisomers of this compound itself is limited, its incorporation into larger, complex natural products like the quinoxaline antibiotics provides clear evidence of stereochemistry's importance.

Biosynthetic Investigations and Analog Development

The quinoxaline-2-carboxylic acid core is a key building block in the biosynthesis of a class of potent antibiotics. Understanding this process allows for the development of novel analogs with potentially improved properties.

Incorporation into Natural Product Antibiotics (e.g., Echinomycin (B1671085), Triostin)

This compound is an analog of quinoxaline-2-carboxylic acid, which is the natural precursor for the quinoxaline family of antibiotics, including echinomycin (also known as quinomycin (B1172624) A) and the triostins. nih.govnih.gov These antibiotics are produced by various Streptomyces species. nih.gov Biosynthetic studies have identified and purified a specific enzyme, quinoxaline-2-carboxylic acid activating enzyme, from Streptomyces triostinicus and Streptomyces echinatus. nih.govcapes.gov.br This enzyme activates quinoxaline-2-carboxylic acid by catalyzing an ATP-pyrophosphate exchange reaction to form the corresponding adenylate. nih.gov This activation is the first committed step in incorporating the quinoxaline chromophore into the growing peptide lactone chain of the antibiotic. nih.gov

The substrate specificity of this activating enzyme is not absolute. Research has shown that it can also activate analogs such as quinoline-2-carboxylic acid and thieno[3,2-b]pyridine-5-carboxylic acid, which are then efficiently incorporated into the final antibiotic structure in vivo. nih.gov This enzymatic flexibility suggests that substituted precursors like this compound could potentially be incorporated through precursor-directed biosynthesis to generate novel, halogenated antibiotic analogs.

Role as a Chromophore in Bioactive Natural Products

In quinoxaline antibiotics like echinomycin and triostin (B1172060) A, the quinoxaline-2-carboxylic acid moiety functions as the DNA-binding chromophore. nih.govnih.gov These antibiotics are classified as bifunctional intercalating agents, meaning that a single molecule of the antibiotic inserts two of its planar quinoxaline rings into the DNA double helix simultaneously. nih.govnih.gov

The two quinoxaline chromophores are held in a relatively fixed spatial orientation by the cyclic depsipeptide backbone. This arrangement allows them to span the minor groove of the DNA and intercalate between base pairs at two separate sites, typically separated by two base pairs. nih.gov The primary binding preference is for CpG sequences. nih.gov This bis-intercalation mechanism causes a significant unwinding and extension of the DNA helix, which is believed to be the basis of their potent antimicrobial and antitumor activities, as it disrupts DNA replication and transcription. nih.gov The alanine (B10760859) residues of the peptide backbone also form sequence-specific hydrogen bonds to guanine (B1146940) bases in the minor groove, further stabilizing the complex. nih.gov

Corrosion Inhibition Studies

Derivatives of this compound have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. The efficacy of these compounds stems from their molecular structure, which contains multiple adsorption centers.

Quinoxaline derivatives function as corrosion inhibitors by adsorbing onto the metal surface to form a protective film. peacta.orgresearchgate.net This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process is facilitated by the presence of nitrogen heteroatoms, the aromatic quinoxaline ring system with its π-electrons, and other functional groups on the molecule. These features allow the inhibitor to bond to the vacant d-orbitals of the iron atoms on the steel surface. peacta.org

Table 2: Summary of Corrosion Inhibition Studies with Quinoxaline Derivatives

| Inhibitor | Metal | Corrosive Medium | Key Findings | Source(s) |

|---|---|---|---|---|

| 2-(4-methylphenyl)-1,4-dihydroquinoxaline | Carbon Steel | 1.0 M HCl | Mixed-type inhibitor; adsorption follows Langmuir isotherm; efficiency increases with concentration. | peacta.org |

| Quinoxalin-6-yl derivatives | Mild Steel | 1 M HCl | Inhibition efficiency increases with concentration; adsorption is spontaneous. | researchgate.net |

| Substituted quinoxalin-2(1H)-one derivatives | Mild Steel | 1.0 M HCl | Operate via a mixed inhibitory mechanism; adsorption is characteristic of chemisorption. | researchgate.net |

Other Emerging Applications and Catalysis Research (e.g., Green Chemistry Applications)

Beyond its biological and materials protection roles, this compound is a valuable building block in modern organic synthesis, particularly in catalysis and green chemistry.

The reactivity of the chlorine atom makes chloroquinoxalines, including the 6-chloro derivative, useful substrates in transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings allow for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position. nih.gov This provides a powerful platform for synthesizing libraries of novel quinoxaline derivatives for drug discovery and materials science research.

The carboxylic acid group itself is a versatile functional handle. Recent advances in photoredox catalysis have enabled a wide range of decarboxylative functionalization reactions. princeton.edusioc.ac.cn These methods use visible light and a photocatalyst, often in conjunction with a first-row transition metal like copper or iron, to convert the carboxylic acid into a radical intermediate that can then participate in various bond-forming reactions. princeton.edumdpi.com This strategy allows for the installation of alkyl, aryl, and other groups in place of the carboxylate, offering a modern and powerful alternative to traditional cross-coupling methods.

In the context of green chemistry, there is a significant research effort to develop more sustainable synthetic routes to quinoxaline derivatives. nih.govresearchgate.net These efforts focus on minimizing waste and avoiding hazardous reagents and solvents. researchgate.net Innovations include the use of water as a reaction solvent, the application of reusable solid acid catalysts, and the development of one-pot multicomponent reactions that improve atom economy and process efficiency. researchgate.netscispace.comrsc.org These green methodologies are crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

常见问题

Q. What are the established synthetic routes for 6-chloroquinoxaline-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis of this compound (CAS 29821-63-4) involves protocols adapted from quinoline/quinoxaline derivatives. Classical methods include cyclization reactions such as the Gould–Jacob synthesis, where chlorinated precursors are condensed under acidic conditions . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce functional groups selectively, while green chemistry approaches (ultrasound irradiation, ionic liquids) improve efficiency and reduce hazardous byproducts . Yield optimization requires precise control of temperature, stoichiometry (e.g., molar ratios of chlorinating agents), and catalysts (e.g., Pd/C for hydrogenation). For example, the methyl ester derivative (CAS 29821-64-5) is synthesized via esterification under reflux with methanol and sulfuric acid, achieving a melting point of 147.5–148.5°C .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer: Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms molecular structure via chemical shifts (e.g., carboxylic proton at δ 12–14 ppm) and coupling patterns .

- High-Performance Liquid Chromatography (HPLC): Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS identifies molecular ions ([M+H]⁺ at m/z 209 for C₉H₅ClN₂O₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Carboxylic acid C=O stretches appear at 1680–1720 cm⁻¹, while quinoxaline ring vibrations occur at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict electrophilic/nucleophilic sites . Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding drug design. For instance, the chloride substituent at position 6 enhances electrophilicity, favoring nucleophilic aromatic substitution at the quinoxaline core . Software like Gaussian or ORCA can simulate reaction pathways, while PubChem data (InChIKey: LLFXNFDLKGPZML) validates computational results against experimental spectra .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To resolve discrepancies:

- Cross-Validation: Replicate studies using standardized protocols (e.g., OECD guidelines) .

- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to compare potency across studies .

- Meta-Analysis: Systematically review literature (e.g., via PRISMA frameworks) to identify confounding factors (e.g., solvent effects, impurity levels) .

- Structural Confirmation: Re-characterize disputed compounds via XRD or 2D NMR to rule out isomerism or degradation .

Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?

Answer:

- Salt Formation: React with sodium bicarbonate to produce water-soluble sodium salts .

- Prodrug Design: Synthesize ester or amide derivatives (e.g., methyl ester) to enhance membrane permeability .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve pharmacokinetics .

- pH Adjustment: Use buffered solutions (pH 7.4) to stabilize the deprotonated carboxylate form .

Q. How can researchers design robust kinetic studies for reactions involving this compound?

Answer:

- Variable-Time Sampling: Monitor reaction progress via HPLC at fixed intervals to determine rate constants (k) .

- Temperature Dependence: Conduct experiments at 25–80°C to calculate activation energy (Arrhenius plots) .

- Isotopic Labeling: Use ¹³C-labeled carboxylic acid to track mechanistic pathways via NMR .

- Computational Modeling: Validate experimental k values with transition state theory (TST) simulations .

Q. Data Presentation Guidelines

- Tables/Graphs: Use scatter plots for kinetic data and bar charts for bioactivity comparisons .

- Statistical Analysis: Apply ANOVA or Student’s t-test (p < 0.05) to assess significance .

- Error Reporting: Include standard deviations (±SD) and confidence intervals (95% CI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。